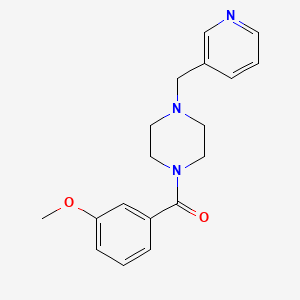

![molecular formula C22H14O3 B5541931 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzo[c]furo[3,2-g]chromen-5-one derivatives often employs green, catalyst-free, and solvent-free conditions, highlighting methods that are environmentally friendly and efficient. For instance, Kumar et al. (2015) detailed a high-yielding one-step synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones using microwave irradiation, without the need for catalysts or solvents, indicating a potential pathway for synthesizing similar structures (Kumar et al., 2015).

Molecular Structure Analysis

Studies on similar compounds, such as the work by Halim and Ibrahim (2022), involve spectral analysis and quantum studies to determine molecular structures. These analyses provide insights into the stability and reactivity of the compounds, which can be crucial for understanding the specific compound (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving benzo[c]furo[3,2-g]chromen derivatives are diverse, including ring opening and closure reactions, which lead to a variety of structurally complex and potentially biologically active compounds. For instance, Srinivas and Rao (2011) achieved an efficient synthesis of 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H-benzo[g]chromene derivatives, highlighting the versatility of these compounds in synthetic chemistry (Srinivas & Rao, 2011).

Physical Properties Analysis

The physical properties of related compounds are typically characterized through spectral data, crystallography, and thermodynamic parameters, providing a basis for predicting the behavior of "10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one" under various conditions. For example, the crystal structure and cytotoxicity analysis of 2-aroyl-3-aryl-5H-furo[3,2-g]chromen derivatives by Hu et al. (2010) contribute to understanding the solid-state properties and potential biological interactions of these compounds (Hu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from related research. The study by Ali et al. (2020) on the nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal explores the interactions with various nucleophiles, shedding light on the potential chemical behavior of "10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one" (Ali et al., 2020).

Applications De Recherche Scientifique

Green Synthesis of Functionalized Benzo[f]furo[3,2-c]chromen-4-(5H)-ones

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one and its derivatives have been synthesized using a green, catalyst-free, solvent-free methodology. This method utilizes microwave irradiation, ensuring high atom-efficiency and eliminating the need for column chromatography. This approach not only simplifies the synthesis process but also offers a more environmentally friendly alternative to traditional methods (Kumar et al., 2015).

Synthesis and Characterization

Crystal Structure and Cytotoxicity of Derivatives

The crystal structure of certain derivatives like 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene has been extensively studied. These derivatives exhibit a unique conformation with the pyran ring adopting a half-chair conformation. Preliminary pharmacological tests revealed cytotoxicities against specific cell lines, indicating potential therapeutic applications (Hu et al., 2010).

Chemical Reactivity and Derivative Formation

Reactivity with Nucleophiles

The chemical reactivity of a novel derivative, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, has been explored. This derivative reacts with primary amines and di-nitrogen nucleophiles, leading to the formation of novel compounds with various substituents. The resultant compounds have potential applications, including the formation of novel benzofuran derivatives with potential therapeutic properties (Ali et al., 2020).

Optimization of Reaction Conditions

Optimization Using Response Surface Methodology (RSM)

The synthesis of derivatives like 4,4′-(1,4-phenylene)bis(2-(alkylamino)-3-nitro-4H-benzo[g]chromene-5,10-dione) has been optimized using RSM. This methodology helps in understanding the effects of various parameters like reaction temperature and water content on product yields and reaction time. This approach is not only efficient but also environmentally friendly due to the absence of catalysts and the use of non-chromatographic purification methods (Hosseini et al., 2019).

Orientations Futures

Given the wide range of biological activities exhibited by furocoumarins, there is significant interest in the synthesis and study of novel furocoumarin derivatives . Future research could focus on improving the synthesis methods, studying the mechanism of action, and exploring potential applications in medicine and other fields.

Propriétés

IUPAC Name |

10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGKEBKLMSERDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

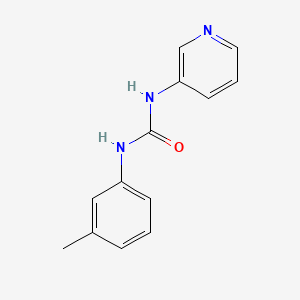

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

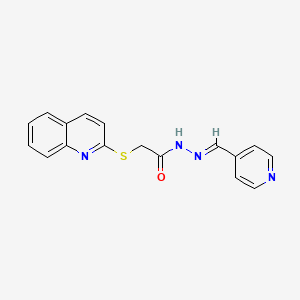

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

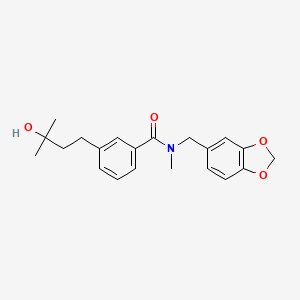

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)